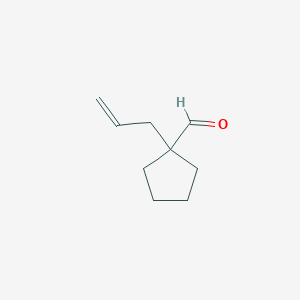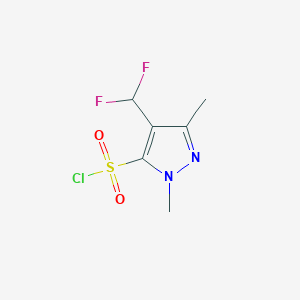
4-(difluoromethyl)-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Difluoromethyl)-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with difluoromethyl and sulfonyl chloride groups
准备方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, often involving the following steps:
Formation of the Pyrazole Core: The pyrazole ring is typically formed through the reaction of hydrazine with β-diketones or β-ketoesters.
Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethylating agents.
Sulfonylation: The sulfonyl chloride group is introduced through sulfonylation reactions, often using chlorosulfonic acid or similar reagents.
Industrial Production Methods: In an industrial setting, the compound is produced using optimized reaction conditions to ensure high yield and purity. This involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反应分析
Types of Reactions: 4-(Difluoromethyl)-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the sulfonyl chloride group to other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Derivatives with reduced sulfonyl chloride groups.
Substitution Products: Compounds with different substituents on the pyrazole ring.
科学研究应用
4-(Difluoromethyl)-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biological studies to investigate its effects on various biological systems.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用机制
The mechanism by which 4-(difluoromethyl)-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride exerts its effects involves its reactivity with various biological targets. The sulfonyl chloride group, in particular, is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to the modulation of biological pathways.
Molecular Targets and Pathways:
Enzymes: The compound can interact with enzymes, potentially inhibiting or activating their activity.
Receptors: It may bind to receptors, influencing signal transduction pathways.
DNA: The compound can interact with DNA, affecting gene expression and cellular processes.
相似化合物的比较
4-(Difluoromethyl)-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other pyrazole derivatives, sulfonyl chlorides, and difluoromethylated compounds.
Uniqueness: The presence of both the difluoromethyl and sulfonyl chloride groups in the same molecule makes this compound particularly reactive and versatile compared to its analogs.
属性
IUPAC Name |
4-(difluoromethyl)-2,5-dimethylpyrazole-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClF2N2O2S/c1-3-4(5(8)9)6(11(2)10-3)14(7,12)13/h5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWLECPLJSFUNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(F)F)S(=O)(=O)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-({5-[2-(4-chlorophenoxy)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2953634.png)
![Methyl 4-((6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoate](/img/structure/B2953637.png)
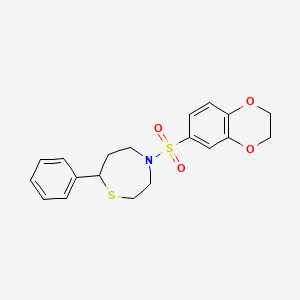
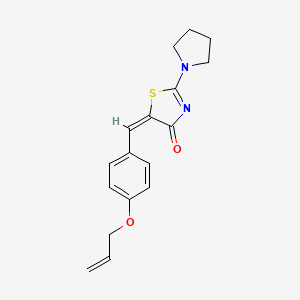
![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone](/img/structure/B2953641.png)
![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2953642.png)
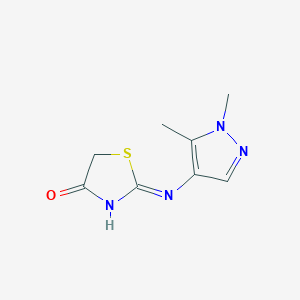
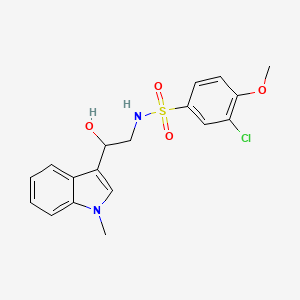

![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(2-methylcyclohexyl)acetamide](/img/structure/B2953647.png)
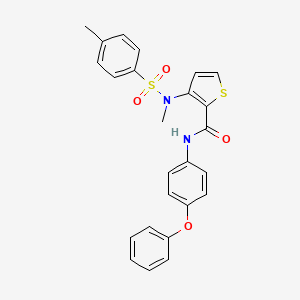
![N-(4-fluorophenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2953650.png)
![N-methyl-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide](/img/structure/B2953652.png)
